![molecular formula C9H15N5O3 B162354 Sapropterina CAS No. 62989-33-7](/img/structure/B162354.png)
Sapropterina
Descripción general
Descripción
Sapropterin is used to lower phenylalanine levels in the blood of patients with phenylketonuria (PKU). High levels of phenylalanine (an amino acid) in the blood can cause severe brain damage, including severe mental retardation, seizures, tremors, or decreased learning ability .
Synthesis Analysis
Sapropterin is a relatively complex and unstable molecule, whose synthesis is made difficult by the presence of three adjacent asymmetric centers. Until 1999, sapropterin was obtained as a mixture of 6R/6S diastereomers in a 69:31 ratio .
Molecular Structure Analysis
Sapropterin is a tetrahydropterin that is 2-amino-5,6,7,8-tetrahydropteridin-4 (3H)-one in which a hydrogen at position 6 is substituted by a 1,2-dihydroxypropyl group (6R,1’R,2’S-enantiomer). It has a role as a coenzyme, a diagnostic agent, a human metabolite, and a cofactor .
Chemical Reactions Analysis
As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction .
Physical And Chemical Properties Analysis
Sapropterin is a relatively complex and unstable molecule, whose synthesis is made difficult by the presence of three adjacent asymmetric centers .
Aplicaciones Científicas De Investigación
Síntesis de Neurotransmisores
Sapropterina, como cofactor, juega un papel crucial en la síntesis de neurotransmisores monoamina como la dopamina, la serotonina y la norepinefrina. Está involucrada en la hidroxilación de fenilalanina a tirosina, que es un precursor de estos neurotransmisores .
Tratamiento de Fenilcetonuria
En el tratamiento de la fenilcetonuria (PKU), la this compound ayuda a reducir los niveles de fenilalanina en la sangre al mejorar la capacidad de la enzima fenilalanina hidroxilasa para convertir la fenilalanina en tirosina, evitando así la acumulación tóxica de fenilalanina .
Regulación del Óxido Nítrico
La this compound sirve como cofactor para las sintasas de óxido nítrico (NOS), que son enzimas responsables de la producción de óxido nítrico, una molécula crítica en la vasodilatación y la regulación de la presión arterial .
Propiedades Antioxidantes
Las investigaciones han indicado que la this compound tiene propiedades antioxidantes, ayudando a neutralizar los radicales libres y potencialmente reduciendo el estrés oxidativo dentro del cuerpo .
Metabolismo de Lípidos
La this compound participa en el metabolismo de los ésteres de lípidos, que son grasas necesarias para el almacenamiento de energía y la estructura celular .
Hidroxilación de Aminoácidos
Como cofactor para las enzimas hidroxilasa de aminoácidos aromáticos, la this compound es esencial para convertir aminoácidos aromáticos como la fenilalanina, la tirosina y el triptófano en precursores para varios procesos biológicos .
Mecanismo De Acción
Target of Action
Sapropterin, also known as tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine . Sapropterin also targets other enzymes such as tyrosine hydroxylase and tryptophan hydroxylase , which are involved in the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan, respectively .
Mode of Action
Sapropterin acts as a cofactor for the aforementioned enzymes . It enhances the activity of PAH, thereby facilitating the conversion of phenylalanine to tyrosine . This is particularly beneficial in conditions like phenylketonuria (PKU), where there is a deficiency or dysfunction of PAH, leading to an accumulation of phenylalanine .
Biochemical Pathways
The primary biochemical pathway influenced by sapropterin is the phenylalanine metabolic pathway . By enhancing the activity of PAH, sapropterin aids in the conversion of phenylalanine to tyrosine, thereby preventing the accumulation of phenylalanine . This is crucial because excessive phenylalanine can lead to neurotoxicity . Additionally, the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan are also facilitated, which are key steps in the synthesis of neurotransmitters .
Pharmacokinetics
The pharmacokinetics of sapropterin are best described by a one-compartment model with an absorption lag, first-order input, and linear elimination . The effect of weight on sapropterin pharmacokinetics is significant, suggesting that weight-based dosing is appropriate . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate-limiting .
Result of Action
The primary result of sapropterin’s action is the reduction of blood phenylalanine levels . This is achieved by enhancing the activity of PAH, thereby facilitating the conversion of phenylalanine to tyrosine . This is particularly beneficial in conditions like PKU, where there is a deficiency or dysfunction of PAH, leading to an accumulation of phenylalanine . Additionally, sapropterin also aids in the synthesis of neurotransmitters by facilitating the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan .
Safety and Hazards
Common adverse events among sapropterin-treated subjects in the clinical trials included headache, rhinorrhoea, pharyngolaryngeal pain, vomiting, diarrhoea, nasal congestion, cough, and contusion . No lactation-related safety concerns were reported in infants of mothers nursing during maternal treatment with sapropterin .
Direcciones Futuras
Sapropterin could bring benefit for PKU patients with high or low Phe level, due to Phe reduction in a short time or dietary Phe tolerance improvement respectively. Sapropterin has an acceptable safety profile . Long-term treatment with sapropterin plus a Phe-restricted diet in patients who initiated sapropterin at < 4 years of age with BH4-responsive PKU or mild HPA maintained improvements in dietary Phe tolerance over 3.5 years .
Propiedades
IUPAC Name |
(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNKQXYHWGSIFBK-RPDRRWSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041138 | |
Record name | (6R)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>20 mg/mL (dichloride salt) | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin. | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS RN |
62989-33-7 | |
Record name | Sapropterin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=62989-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sapropterin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | (6R)-Tetrahydrobiopterin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SAPROPTERIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt) | |
Record name | Sapropterin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00360 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tetrahydrobiopterin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000027 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sapropterin interact with its target and what are the downstream effects?
A1: Sapropterin functions as a pharmacological chaperone and cofactor for phenylalanine hydroxylase (PAH) [, , ]. PAH is the enzyme responsible for converting phenylalanine (Phe) to tyrosine [, ]. In individuals with phenylketonuria (PKU), PAH activity is reduced due to genetic mutations, leading to Phe accumulation [, ]. Sapropterin binds to specific PAH mutants, stabilizing the enzyme's structure and increasing its activity [, ]. This results in enhanced Phe metabolism and a reduction in blood Phe levels [, , ].
Q2: Beyond its role in PKU, what other therapeutic applications are being explored for sapropterin?
A2: Research suggests sapropterin may offer therapeutic benefits beyond PKU. Studies show sapropterin can improve endothelial function by promoting nitric oxide synthesis, potentially mitigating conditions like pulmonary hypertension and cardiovascular disease [, , ]. Additionally, preliminary findings indicate that sapropterin could address neurotransmitter imbalances in specific cases of treatment-resistant depression, although further research is necessary [, ].
Q3: What is the molecular formula and weight of sapropterin dihydrochloride?
A3: The molecular formula of sapropterin dihydrochloride is C9H15N5O3 · 2HCl, and its molecular weight is 338.19 g/mol.
Q4: What is the primary clinical application of sapropterin?
A5: Sapropterin is primarily prescribed for managing phenylketonuria (PKU) [, ]. It is particularly effective in individuals with BH4-responsive PKU, where it helps reduce blood phenylalanine levels and may improve dietary phenylalanine tolerance [, ].
Q5: How is sapropterin's efficacy determined in individuals with PKU?
A6: Sapropterin responsiveness is typically assessed using a BH4 loading test [, , , ]. Patients receive a controlled dose of sapropterin, and their blood phenylalanine levels are monitored [, , , ]. A decrease of 30% or more in blood phenylalanine levels after sapropterin administration is generally considered a positive response, indicating potential benefit from long-term treatment [, , , ].
Q6: Are there specific genotypes associated with a better response to sapropterin in PKU patients?
A7: Research suggests that certain genotypes are linked to a more favorable response to sapropterin. Specifically, patients with milder forms of PKU and those with mutations associated with residual PAH activity tend to demonstrate greater responsiveness to sapropterin therapy [, ]. Genotype analysis can be a valuable tool in predicting the likelihood of a beneficial response to sapropterin.
Q7: Are there challenges in formulating sapropterin for oral administration?
A8: Yes, sapropterin can be chemically unstable in solution, presenting challenges for formulation [, ]. To enhance its stability, manufacturers have developed specific formulations like Kuvan®, a shelf-stable, readily soluble oral tablet [, ].
Q8: What strategies are being explored to further improve the bioavailability and stability of sapropterin?
A9: Ongoing research aims to optimize sapropterin formulations for enhanced stability and bioavailability. One approach involves incorporating absorption enhancers, such as organic carboxylic acids like tartaric acid and citric acid, into the formulation []. These enhancers can improve drug solubility and absorption in the gastrointestinal tract, potentially leading to greater therapeutic efficacy.
Q9: What are some future directions in sapropterin research?
A9: Future research on sapropterin will likely focus on optimizing treatment protocols for PKU, exploring its potential in other therapeutic areas like cardiovascular and neuropsychiatric disorders, and developing novel drug delivery systems to improve its efficacy and patient convenience.
Q10: Are there ongoing research efforts to identify biomarkers that could predict sapropterin responsiveness?
A12: Yes, identifying reliable biomarkers to predict sapropterin responsiveness is an active area of research. Currently, genotype analysis and the BH4 loading test are the primary tools for assessing potential response, but these methods have limitations [, , , ]. Finding more precise and readily accessible biomarkers would significantly improve the personalization of sapropterin therapy.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.